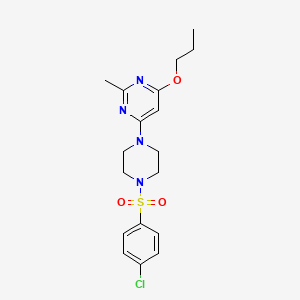

4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Description

Properties

IUPAC Name |

4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN4O3S/c1-3-12-26-18-13-17(20-14(2)21-18)22-8-10-23(11-9-22)27(24,25)16-6-4-15(19)5-7-16/h4-7,13H,3,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUMZUSYHPCOFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with piperazine to form 4-(4-chlorophenylsulfonyl)piperazine. This intermediate is then reacted with 2-methyl-6-propoxypyrimidine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine Derivatives (EP 2 402 347 A1)

A key structural analog is 2-chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine (). While both compounds share a sulfonyl-piperazine group, critical differences include:

- Core Structure: The target compound uses a pyrimidine ring, whereas the analog employs a thieno[2,3-d]pyrimidine fused ring system, which increases planarity and may enhance DNA intercalation.

- Substituents: The analog features a morpholine group (improving solubility) and a chlorinated thienopyrimidine, whereas the target compound substitutes a propoxy group and methyl group.

- Synthetic Routes : The analog is synthesized via Suzuki coupling with boronic acids, followed by reduction . Similar methodologies could apply to the target compound but would require optimization for the propoxy and 4-chlorophenylsulfonyl groups.

Benzimidazole-Fused Pyrimidine (EP 2 402 347 A1)

6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine () shares the sulfonyl-piperazine motif but diverges in:

Piperidine-Substituted Pyrimidine (Acta Crystallographica Section E)

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () highlights the role of nitrogen-containing heterocycles in drug design. Key contrasts include:

- Piperazine vs. Piperidine : The target’s piperazine ring offers two nitrogen atoms for hydrogen bonding, whereas piperidine provides a single basic nitrogen.

Fluorophenyl-Substituted Pyrimidines (Biopharmacule Product Catalog)

Compounds such as 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-n-methylsulfonyl)amino]pyrimidine-5-yl-methanol () differ in:

- Aromatic Substituents : Fluorophenyl groups enhance electron-withdrawing effects compared to the target’s chlorophenyl group, altering electronic distribution.

- Methanol vs. Propoxy: The hydroxymethyl group in the analog may increase polarity, whereas the propoxy chain in the target compound balances lipophilicity and solubility .

Hydroxyethylpiperazine-Carbonyl Derivatives (Product Literature)

4-[(4-Chlorophenyl)amino]-5-[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl-6-methyl-1H-pyrimidin-2-one () shares the chlorophenyl and piperazine motifs but includes:

- Carbonyl Linkage : The carbonyl group between piperazine and pyrimidine introduces rigidity, contrasting with the direct sulfonyl linkage in the target compound.

Structural and Functional Comparison Table

Biological Activity

The compound 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial action, enzyme inhibition, and applications in cancer therapy, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 407.93 g/mol. The structure features a pyrimidine core substituted with a piperazine ring and a chlorophenyl sulfonyl group, which are critical for its biological activity.

Antibacterial Activity

Research indicates that compounds similar to 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine exhibit significant antibacterial properties. For example, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Weak to Moderate |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies revealed strong inhibitory activity against these enzymes, which is crucial for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .

| Enzyme | Inhibition Type | IC50 Values (µM) |

|---|---|---|

| Acetylcholinesterase | Strong | 0.63 ± 0.001 |

| Urease | Strong | 2.14 ± 0.003 |

Cancer Chemotherapy

The sulfonamide moiety in the compound has been linked to anticancer properties. Studies suggest that derivatives containing this functional group can induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapeutics .

Case Studies

- Antibacterial Screening : A series of synthesized piperazine derivatives were tested against multiple bacterial strains, demonstrating that the presence of the chlorophenyl sulfonyl group significantly enhances antibacterial activity .

- Enzyme Binding Studies : Bovine serum albumin (BSA) binding studies showed that the compound binds effectively, indicating its potential as a drug delivery vehicle or therapeutic agent .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Sulfonylation of 4-chlorophenyl groups using sulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonyl-piperazine intermediate .

- Step 2 : Nucleophilic substitution or coupling reactions to introduce the pyrimidine core. For example, propoxy groups are added via alkylation under reflux conditions in aprotic solvents like DMF .

- Optimization : Yield improvements rely on controlled parameters (e.g., temperature, stoichiometry, catalysts). Thin-layer chromatography (TLC) and HPLC are critical for real-time monitoring of intermediate purity .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer : A combination of analytical techniques is used:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions and piperazine ring conformation .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₉H₂₂ClN₅O₃S, ~440.9 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and bond angles for polymorph characterization .

Q. What preliminary assays are recommended for assessing bioactivity?

- Methodological Answer : Initial screening includes:

- Enzyme Inhibition : Kinase or protease assays to evaluate binding affinity (IC₅₀ values) .

- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .

Advanced Research Questions

Q. How can computational methods enhance the understanding of structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Molecular Docking : Predict interactions with targets (e.g., dopamine D2 receptors) using AutoDock Vina or Schrödinger Suite .

- Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) optimizes geometries and calculates electrostatic potential surfaces to identify reactive sites .

- MD Simulations : Analyze stability of ligand-target complexes over 100+ ns trajectories in explicit solvent models .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .

- Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability .

- Metabolic Stability : Perform hepatic microsome assays to assess CYP450-mediated degradation .

Q. How can reaction fundamentals inform scalable synthesis without compromising purity?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., temperature, catalyst loading) while minimizing side reactions .

- Continuous Flow Chemistry : Enhances reproducibility and reduces byproducts in sulfonylation steps .

- Green Chemistry : Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer scaling .

Q. What advanced techniques elucidate the compound’s mechanism of action in neurological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.